2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Overview
Description
“2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one” is a chemical compound with the CAS Number: 26493-11-8 . It has a molecular weight of 170.22 and its IUPAC name is 2-amino-3,5,6,7-tetrahydro-4H-3lambda3-thiazolo [5,4-c]pyridin-4-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N3OS/c7-6-9-3-1-2-8-5 (10)4 (3)11-6/h11H,1-2H2, (H2,7,9) (H,8,10) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis of Thiazole Derivatives
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one: is a precursor in the synthesis of various thiazole derivatives. These derivatives are structurally significant in medicinal chemistry due to their presence in a range of natural products and pharmaceuticals .
Anticancer Activity
Some thiazole derivatives synthesized from this compound have shown potential anticancer activity. They have been evaluated against breast cancer cell lines, indicating their utility in developing new anticancer agents .
Biological Properties
Thiazole analogs, including those derived from this compound, exhibit a wide range of biological properties. They have been found to possess antibacterial, antifungal, anti-inflammatory, and antiviral activities .
Drug Development
The compound has applications in drug development, particularly in the synthesis of molecules that target obesity, hyperlipidemia, and atherosclerotic diseases. Pyrano[2,3-d]thiazoles, which can be synthesized from this compound, are of interest in this field .
Chemical Research
In chemical research, this compound is used to develop new synthetic pathways and methodologies. It serves as a building block for the construction of complex molecules with potential applications in various fields of chemistry .
Pharmaceutical Applications
Due to its structural significance, 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is used in the pharmaceutical industry to create compounds with potential therapeutic benefits. It is involved in the synthesis of drugs aimed at treating a variety of conditions .
Safety and Hazards
properties
IUPAC Name |
2-amino-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c7-6-9-3-1-2-8-5(10)4(3)11-6/h1-2H2,(H2,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZQMGROGKEVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743484 | |
Record name | 2-Amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one | |
CAS RN |
26493-11-8 | |
Record name | 2-Amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.